7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is a labeled form of 7-Methyluric Acid, which is a metabolite of caffeine. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and other biochemical processes .
Preparation Methods
The synthesis of 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure of 7-Methyluric Acid. The specific synthetic routes and reaction conditions for this compound are not widely documented in public sources. it is typically produced through specialized chemical synthesis techniques that ensure the incorporation of the isotopes at the desired positions .
Chemical Reactions Analysis
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is used in various scientific research applications, including:
Chemistry: It is used to study the metabolic pathways of caffeine and other related compounds.
Biology: It is used to investigate the biochemical processes involving purine derivatives.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of caffeine and its metabolites.
Mechanism of Action
The mechanism of action of 7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 involves its role as a metabolite of caffeine. It is formed through the demethylation of caffeine and is excreted in the urine. The molecular targets and pathways involved in its formation and excretion include various enzymes and transporters that facilitate the metabolism and elimination of caffeine .
Comparison with Similar Compounds
7-Methyl-1H-purine-2,6,8(3H,7H,9H)-trione-13C4,15N3 is similar to other caffeine metabolites, such as:
- 1-Methyluric Acid
- 3-Methyluric Acid
- 9-Methyluric Acid
Properties
CAS No. |
1173023-20-5 |
---|---|
Molecular Formula |
C6H6N4O3 |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
7-methyl-3,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1,9+1 |
InChI Key |
YHNNPKUFPWLTOP-RAHQNYSESA-N |
Isomeric SMILES |
CN1C(=O)[15NH][13C]2=[13C]1[13C](=O)[15NH][13C](=O)[15NH]2 |
Canonical SMILES |
CN1C2=C(NC(=O)NC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.